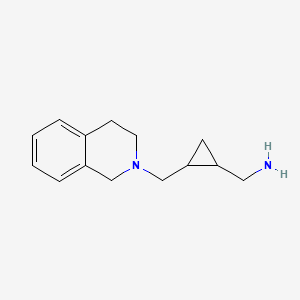
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a dihydroisoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dihydroisoquinoline Core: Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)amine: Similar structure but without the methylene bridge.
Uniqueness
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Actividad Biológica
The compound (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine , often referred to as a tetrahydroisoquinoline derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of the compound features a cyclopropyl group linked to a 3,4-dihydroisoquinoline moiety. This structural configuration is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, specifically the D1 and D2 receptor subtypes. Research indicates that tetrahydroisoquinoline derivatives can act as positive allosteric modulators at D1 receptors, which are implicated in several neurological and psychiatric conditions.
Key Mechanisms:
- Dopamine Receptor Modulation : Enhances dopaminergic signaling, potentially beneficial in treating disorders such as schizophrenia and Parkinson's disease .
- Antiviral Properties : Some derivatives have shown inhibitory effects against viral proteases, suggesting potential applications in antiviral therapy .
Pharmacological Profile
Case Studies
- Dopamine Receptor Interaction :
- Antiviral Efficacy :
- Neuroprotective Studies :
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits high selectivity for dopamine receptors with minimal off-target effects.
- Safety Profile : Initial toxicity assessments indicate a favorable safety profile with CC50 values exceeding therapeutic concentrations in several assays .
- Synergistic Effects : In combination therapies, this compound may enhance the efficacy of other neuropharmacological agents .
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H20N2/c15-8-13-7-14(13)10-16-6-5-11-3-1-2-4-12(11)9-16/h1-4,13-14H,5-10,15H2 |
Clave InChI |
BNOXARHBBQKXRU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CC3CC3CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















